molecular formula C9H8N2O2 B568033 Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1256825-86-1

Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No. B568033
M. Wt: 176.175
InChI Key: XNOPDFAJQROROS-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” can be represented by the SMILES string COC(=O)c1ccc2cc[nH]c2n1 . This indicates that the molecule contains a pyrrolopyridine core with a carboxylate functional group attached to the pyrrolo ring.


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a solid substance . Its molecular weight is 176.17 . The compound’s InChI key is XNOPDFAJQROROS-UHFFFAOYSA-N .

Scientific Research Applications

  • Antibacterial Activity: A study on pyrrolopyridine analogs of nalidixic acid, which includes pyrrolo[2,3-b]pyridines, found that one compound demonstrated in vitro antibacterial activity (Toja et al., 1986).

  • Synthesis and Derivatives: Efficient synthesis of various pyrrolo[2,3-c]pyridine derivatives has been reported, demonstrating the versatility of this compound in chemical synthesis (Nechayev et al., 2013).

  • Antitumor Activity: Novel 1H-pyrrolo[2,3-b]pyridine derivatives exhibited significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, highlighting their potential as therapeutic agents (Carbone et al., 2013).

  • Functionalization for Agrochemicals: Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have been conducted to develop compounds for use in agrochemicals and functional materials (Minakata et al., 1992).

  • Anti-Inflammatory Potential: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of research targeting novel molecules with potential anti-inflammatory properties (Moloney, 2001).

  • Metabolism Studies: Investigations into the metabolism of specific derivatives of pyrrolo[2,3-b]pyridine have been conducted, which is crucial for understanding their pharmacokinetics and potential as drugs (Johnson et al., 2008).

Safety And Hazards

The compound is classified as a combustible solid . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

Given the compound’s potent activities against FGFR1, 2, and 3 , and potential inhibitory activity toward JAKs , it represents an attractive strategy for cancer therapy. Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for large-scale production.

properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOPDFAJQROROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726825
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

CAS RN

1256825-86-1
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid [898746-35-5] (500 mg, 3.08 mmol) in MeOH was added a 2M solution of trimethylsilyldiazomethane in Et2O at 0° C., and the reaction mixture was stirred at RT for 30 min. The reaction mixture was concentrated in vacuo to give the title compound. MS (LC/MS): 177 [M+H]+, 375 [2M+H]+; tR (HPLC conditions k): 2.71
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Citations

For This Compound
1
Citations
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org

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